3,4-Diiodo-1H-indazole
Overview
Description
3,4-Diiodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3 and 4 positions of the indazole ring makes this compound a unique and interesting compound for various chemical and biological studies.
Mechanism of Action
Target of Action
3,4-Diiodo-1H-indazole is a heterocyclic compound that has been shown to interact with various biological targets. It is known that indazole derivatives, which include this compound, can effectively bind with the hinge region of tyrosine kinase . Tyrosine kinases play a crucial role in the regulation of cell functions including growth, differentiation, metabolism, and apoptosis .
Mode of Action
For instance, when interacting with tyrosine kinase, these compounds can inhibit the enzyme’s activity, thereby affecting signal transduction pathways within the cell .
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and inflammation .
Result of Action
Given its potential interaction with tyrosine kinase, it can be inferred that this compound may have effects on cell proliferation, survival, and inflammation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Diiodo-1H-indazole are not fully explored yet. For instance, indazole derivatives have been reported to inhibit tyrosine kinase, a key enzyme involved in cell signaling
Cellular Effects
Indazole derivatives have shown a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, and altering gene expression
Molecular Mechanism
Indazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Indazole derivatives have shown anti-inflammatory potential in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Indazoles are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1H-indazole typically involves the iodination of 1H-indazole. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Derivatives with azido, thiol, or other functional groups replacing the iodine atoms.
Oxidation Products: Various oxidized forms of the indazole ring.
Coupling Products: Biaryl or other complex structures formed through coupling reactions.
Scientific Research Applications
3,4-Diiodo-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without iodine substitution.
3-Iodo-1H-indazole: A mono-iodinated derivative.
4-Iodo-1H-indazole: Another mono-iodinated derivative.
Uniqueness
3,4-Diiodo-1H-indazole is unique due to the presence of two iodine atoms, which can significantly alter its chemical and biological properties compared to its mono-iodinated or non-iodinated counterparts. This dual substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-diiodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSPWAKOJNCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646277 | |
Record name | 3,4-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-66-1 | |
Record name | 3,4-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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